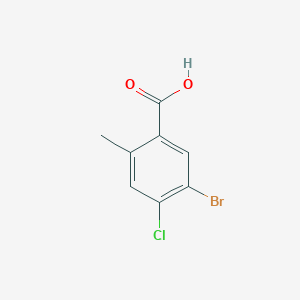

5-溴-4-氯-2-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of halogenated benzoic acids can involve various methods, including Sandmeyer reactions, bromination, and Grignard reactions as seen in the synthesis of 4-chloro-2,5-difluorobenzoic acid . Although the exact synthesis of 5-Bromo-4-chloro-2-methylbenzoic acid is not detailed, similar synthetic strategies could potentially be applied, considering the reactivity of the halogen substituents and the presence of a methyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms which can significantly influence the electronic distribution within the molecule. For instance, the molecular structure and vibrational spectra of 2-amino-5-bromobenzoic acid methyl ester were investigated using single-crystal X-ray diffraction and DFT calculations . Similar techniques could be used to elucidate the structure of 5-Bromo-4-chloro-2-methylbenzoic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can be influenced by the electron-withdrawing effects of the halogens, which can affect the acidity of the carboxylic acid group and the reactivity of the aromatic ring. For example, the study of chloro and bromo substituted indanyl tetrazoles discusses the synthesis from their respective acids through amide and nitrile routes . These reactions could be relevant to understanding the chemical behavior of 5-Bromo-4-chloro-2-methylbenzoic acid in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be deduced from spectroscopic and computational studies. For example, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using experimental techniques and DFT calculations . These studies can provide valuable information on the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the interaction of the molecule with electromagnetic fields and its potential applications in materials science.

科学研究应用

药物开发中关键中间体的合成

5-溴-4-氯-2-甲基苯甲酸在各种药物开发的关键中间体的合成中发挥着至关重要的作用。例如,它用于合成 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是在抗癌药物中抑制胸苷酸合酶的至关重要的中间体 (曹胜利,2004)。此外,5-溴-4-氯-2-甲基苯甲酸的衍生物,如 5-溴-4-羟基-2,3-二甲氧基-6-甲基苯甲酸,已被合成,并且存在于钙霉素抗生素中 (K. V. Laak & H. Scharf,1989)。

药物化合物合成

该化合物还用于药物化合物的合成。例如,它已用于制备 (1S,3′R,4′S,5′S,6′R)-5-氯-6-[(4-乙基苯基)甲基]-3′,4′,5′,6′-四氢-6′-(羟甲基)-螺[异苯并呋喃-1(3H),2′-[2H]吡喃]-3′,4′,5′-三醇,展示了其在药物合成中的多功能性 (刘永海等人,2013)。

晶体学和分子研究

5-溴-4-氯-2-甲基苯甲酸及其衍生物一直是晶体学和分子研究的主题。涉及此类化合物 X 射线粉末衍射和分子静电势计算的研究提供了对其电子结构和分子间相互作用的见解,这对于了解其性质和潜在应用至关重要 (S. Pramanik 等人,2019)。

作用机制

Target of Action

The primary target of 5-Bromo-4-chloro-2-methylbenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels .

Mode of Action

5-Bromo-4-chloro-2-methylbenzoic acid acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits its function, reducing the reabsorption of glucose from the renal tubular lumen into the bloodstream . This results in increased glucose excretion through urine and decreased blood glucose levels .

Biochemical Pathways

The action of 5-Bromo-4-chloro-2-methylbenzoic acid on SGLT2 affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption of filtered glucose from the renal tubules back into the bloodstream . This leads to increased urinary glucose excretion and decreased blood glucose levels .

Pharmacokinetics

As an sglt2 inhibitor, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of SGLT2 by 5-Bromo-4-chloro-2-methylbenzoic acid leads to lower blood glucose levels . This is beneficial for managing hyperglycemia in diabetes patients . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .

安全和危害

未来方向

While specific future directions for 5-Bromo-4-chloro-2-methylbenzoic acid are not mentioned in the search results, it is noted that the compound is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound may have potential applications in the development of new antidiabetic drugs.

属性

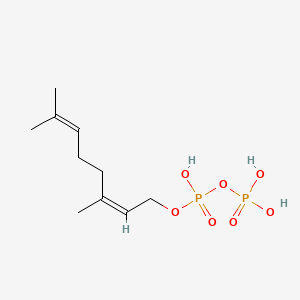

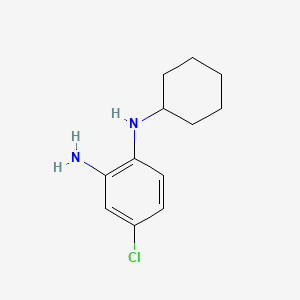

IUPAC Name |

5-bromo-4-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFBIMPPQTYNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)